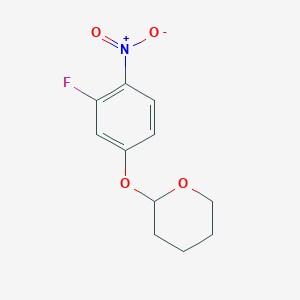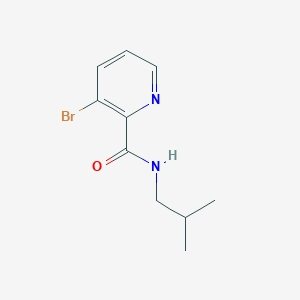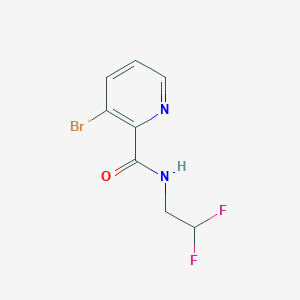
5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of bromine and chlorine substituents on the pyridinone ring, along with an ethyl group at the nitrogen position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, bromine, chlorine, and ethylating agents.
Bromination: The 2-pyridone is first brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.
Ethylation: Finally, the chlorinated intermediate is ethylated using an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
5-Bromo-3-chloro-2-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-chloro-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group at the nitrogen position.
5-Bromo-3-chloro-1-phenylpyridin-2(1H)-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the pyridinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
5-bromo-3-chloro-1-ethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHOWZZJFWZGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C(C1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














